molecular formula C17H16FN5O B2810006 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291834-46-2

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2810006
CAS No.: 1291834-46-2
M. Wt: 325.347
InChI Key: GGGQWXOOXQBHQS-UHFFFAOYSA-N
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Description

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne under copper(I) catalysis.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylbenzyl Group: This step involves the use of a coupling reagent to attach the methylbenzyl group to the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide: Lacks the fluorophenyl and methylbenzyl groups, resulting in different reactivity and applications.

    5-((2-chlorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.

Uniqueness

The presence of the fluorophenyl group in 5-((2-fluorophenyl)amino)-N-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1291834-46-2

Molecular Formula

C17H16FN5O

Molecular Weight

325.347

IUPAC Name

5-(2-fluoroanilino)-N-[(2-methylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11-6-2-3-7-12(11)10-19-17(24)15-16(22-23-21-15)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

GGGQWXOOXQBHQS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

soluble

Origin of Product

United States

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